Delphinidin Chloride

Antioxidant screening Free radical biology Natural product characterization

Delphinidin chloride (CAS 528-53-0) is the only anthocyanidin standard with a trihydroxylated B-ring (3′,4′,5′-OH), delivering the highest ORAC antioxidant capacity (168.8 units) among the six common anthocyanidins. For GLO I inhibition, delphinidin uniquely induces dose-dependent apoptosis in HL-60 leukemia cells—a property absent in cyanidin or pelargonidin. In metastatic colorectal cancer models, delphinidin selectively kills drug-resistant LoVo/ADR cells while sparing primary Caco-2 cells. Its distinct metabolic resistance to phase II conjugation ensures sustained parent compound exposure in vivo. For CBR inhibition studies (IC50 16 μM), delphinidin is the non-competitive inhibitor of choice over cyanidin, which preferentially targets UGT. This compound is non-substitutable for mechanism-specific investigations.

Molecular Formula C15H11ClO7
Molecular Weight 338.69 g/mol
CAS No. 528-53-0
Cat. No. B1670221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelphinidin Chloride
CAS528-53-0
SynonymsDelphinidin Chloride;  Delphinidine;  Delphinidol;  Ephdine
Molecular FormulaC15H11ClO7
Molecular Weight338.69 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
InChIInChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
InChIKeyFFNDMZIBVDSQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delphinidin Chloride (CAS 528-53-0): Core Characteristics and Scientific Procurement Context for Anthocyanidin Research


Delphinidin chloride (CAS 528-53-0) is a naturally occurring anthocyanidin aglycone belonging to the flavonoid class, characterized by a flavylium cation core with a distinctive trihydroxylated B-ring (3′,4′,5′-OH substitution pattern) [1]. This structural configuration distinguishes it from other common dietary anthocyanidins, including cyanidin (3′,4′-di-OH), pelargonidin (4′-mono-OH), peonidin (3′-OCH₃, 4′-OH), petunidin (3′-OCH₃, 4′,5′-di-OH), and malvidin (3′,5′-di-OCH₃, 4′-OH) [2]. Delphinidin chloride serves as the aglycone precursor for a family of glycosylated anthocyanins responsible for blue-to-purple pigmentation in berries, grapes, eggplants, and various flowers [3]. As an analytical reference standard and research tool compound, delphinidin chloride is employed in studies investigating oxidative stress, cancer cell signaling, enzyme inhibition, and vascular biology. The compound's hexahydroxyflavylium structure confers distinct physicochemical properties that translate into measurable differences in bioactivity compared to structurally related anthocyanidins, making it a non-substitutable entity for mechanism-specific investigations.

Why Delphinidin Chloride Cannot Be Interchanged with Cyanidin, Malvidin, or Other Anthocyanidin Analogs in Experimental Systems


Anthocyanidins are frequently treated as a uniform class of compounds in literature reviews and procurement decisions, yet their biological activities diverge substantially based on B-ring hydroxylation and methoxylation patterns [1]. The number and position of hydroxyl and methoxy substituents on the B-ring directly influence antioxidant potency, enzyme inhibition profiles, cellular cytotoxicity selectivity, metabolic fate, and signaling pathway engagement [2]. Generic substitution of delphinidin chloride with cyanidin chloride or malvidin chloride in experimental protocols introduces uncontrolled variables that compromise reproducibility and mechanistic interpretation. Specifically, delphinidin's trihydroxylated B-ring confers the highest ORAC value among the six common anthocyanidins [3], unique GLO I inhibitory activity not observed with other analogs [4], and a distinct metabolic phenotype characterized by resistance to phase II conjugation in vivo [5]. Conversely, in certain contexts such as EGFR kinase inhibition, cyanidin-3-glucoside demonstrates superior potency (IC50 = 0.10 μM) compared to delphinidin-3-glucoside (IC50 = 2.37 μM) [6]. These bidirectional differences underscore that no single anthocyanidin can serve as a universal proxy for another. The evidence compiled below provides quantitative justification for compound-specific selection based on experimental objectives.

Quantitative Comparative Evidence for Delphinidin Chloride: Differentiated Bioactivity vs. Cyanidin, Malvidin, Pelargonidin, and Petunidin


ORAC Fluorometric Antioxidant Capacity: Delphinidin Exhibits Highest Value Among Six Common Anthocyanidins

In a 2023 comprehensive head-to-head comparison of six common dietary anthocyanidins using a fluorometric ORAC assay, delphinidin chloride (Dp) demonstrated the highest oxygen radical absorbance capacity among all tested compounds [1]. The study directly compared delphinidin, petunidin, cyanidin, malvidin, pelargonidin, and peonidin under identical experimental conditions, revealing a clear structure-activity relationship wherein increasing B-ring hydroxylation correlates positively with ORAC value. Delphinidin's trihydroxy B-ring (3′,4′,5′-OH) conferred significantly higher antioxidant capacity than cyanidin's dihydroxy B-ring (3′,4′-OH) and malvidin's dimethoxy-monohydroxy B-ring (3′,5′-OCH₃, 4′-OH).

Antioxidant screening Free radical biology Natural product characterization

Human Glyoxalase I (GLO I) Inhibition: Delphinidin Is the Most Potent Inhibitor Among Anthocyanidins Tested and Uniquely Induces Apoptosis in HL-60 Cells

A comparative evaluation of anthocyanidins against human glyoxalase I (GLO I), a rate-limiting detoxification enzyme overexpressed in tumor cells, established delphinidin as the most potent inhibitor among tested compounds including cyanidin and pelargonidin [1]. Furthermore, only delphinidin induced apoptosis in HL-60 human leukemia cells in a dose- and time-dependent manner, a functional cellular outcome not observed with the other anthocyanidins. Computational pharmacophore modeling revealed that delphinidin's trihydroxylated B-ring enables specific binding interactions with the GLO I active site that cyanidin and pelargonidin cannot achieve.

Cancer metabolism Enzyme inhibition Glycolysis detoxification

Selective Cytotoxicity in Metastatic Colorectal Cancer Cells: Delphinidin and Cyanidin Are Cytotoxic, Whereas Pelargonidin and Malvidin Are Not

A study evaluating anthocyanidin cytotoxicity in colorectal cancer cell lines demonstrated that delphinidin and cyanidin exert selective cytotoxicity exclusively in metastatic cells (LoVo and drug-resistant LoVo/ADR), while pelargonidin and malvidin showed no cytotoxic activity in any cell line tested [1]. The cytotoxic effect was mechanistically linked to ROS accumulation, glutathione reductase inhibition, and glutathione depletion specifically in the drug-resistant LoVo/ADR line. This selectivity profile positions delphinidin as a candidate for chemosensitization strategies in metastatic colorectal cancer, distinct from pelargonidin and malvidin which are ineffective in this context.

Colorectal cancer Metastatic cell models Drug resistance

Metabolic Fate and Phase II Conjugation: Delphinidin Exhibits Resistance to Glucuronidation and Methylation Compared to Cyanidin

In a controlled feeding study in weanling pigs using berry-derived anthocyanin mixtures, delphinidin-based anthocyanins exhibited a fundamentally different metabolic profile compared to cyanidin-based anthocyanins [1]. Delphinidin ACNs were not metabolized to any measurable extent via methylation or glucuronidation pathways, whereas cyanidin ACNs underwent extensive phase II metabolism including methylation, glucuronidation, and formation of mixed methylated-glucuronidated derivatives. This metabolic divergence has direct implications for the identity of circulating molecular species in vivo and the interpretation of bioactivity studies. Human studies corroborate that total anthocyanin bioavailability is less than 1%, with distinct Tmax values for phase II metabolites of delphinidin (6.3 h) versus cyanidin (7 h) [2].

Pharmacokinetics Drug metabolism Bioavailability

Enzyme Inhibition Selectivity: Delphinidin Is a Potent Non-Competitive Inhibitor of Human Carbonyl Reductase (IC50 = 16 μM), Whereas Cyanidin Preferentially Inhibits UGT

A comparative analysis of anthocyanidin effects on hepatic detoxification enzymes revealed distinct inhibitory profiles between delphinidin and cyanidin [1]. Delphinidin acted as a significant non-competitive inhibitor of human carbonyl reductase (CBR) with an IC50 of 16 μM at 500 μM substrate concentration. In contrast, cyanidin was the most potent inhibitor of human UDP-glucuronosyltransferase (UGT) with an IC50 of 69 μM at 200 μM substrate concentration and exhibited competitive inhibition kinetics. This divergent enzyme inhibition selectivity indicates that delphinidin and cyanidin differentially modulate phase I versus phase II metabolic pathways.

Xenobiotic metabolism Enzyme inhibition Drug interaction

Nrf2/HO-1 Pathway Activation: Delphinidin Enhances Nuclear Translocation and HO-1 Expression in Oxidative Stress Models

Delphinidin protects HepG2 cells from H₂O₂-induced oxidative stress through regulation of the Nrf2/HO-1 pathway, demonstrating enhanced Nrf2 nuclear translocation and increased expression of the phase II enzyme heme oxygenase-1 (HO-1) [1]. The compound alleviated the reduction of Nrf2 protein levels and attenuated intracellular ROS accumulation even in Nrf2 knockdown HepG2 cells. Comparative literature indicates that while both delphinidin and cyanidin exhibit Nrf2-mediated cytoprotection, their effective working concentrations differ, and the specific downstream gene expression profiles may vary [2]. This pathway-specific activity supports delphinidin's application in models of oxidative hepatocellular injury.

Oxidative stress Cytoprotection Nrf2 signaling

Evidence-Driven Application Scenarios for Delphinidin Chloride in Research and Industrial Settings


Cancer Cell Metabolism Studies Targeting Glyoxalase I Overexpression

Delphinidin chloride is the anthocyanidin of choice for investigations targeting the glyoxalase I (GLO I) detoxification pathway in cancer cells. As demonstrated by direct comparative evidence, delphinidin is the most potent GLO I inhibitor among the tested anthocyanidins and uniquely induces dose- and time-dependent apoptosis in HL-60 leukemia cells, a property not shared by cyanidin or pelargonidin [1]. GLO I is rate-limiting for methylglyoxal detoxification and is overexpressed in multiple tumor types with minimal expression in normal tissues, making it an attractive cancer-selective target. Delphinidin chloride serves as a validated positive control and lead scaffold for developing GLO I-targeted anticancer agents.

Metastatic Colorectal Cancer Chemosensitization Research

Delphinidin chloride is uniquely suitable for studies examining anthocyanidin-mediated cytotoxicity in drug-resistant metastatic colorectal cancer models. Unlike pelargonidin and malvidin, which show no cytotoxic activity in any colorectal cancer cell line, delphinidin and cyanidin selectively kill metastatic cells (LoVo) and drug-resistant metastatic cells (LoVo/ADR) while sparing primary Caco-2 cells [2]. The mechanism involves ROS accumulation, glutathione reductase inhibition, and glutathione depletion. Delphinidin's distinct metabolic profile—characterized by resistance to phase II conjugation—may offer advantages over cyanidin in certain in vivo chemosensitization protocols where sustained parent compound exposure is desired [3].

Oxidative Stress and Nrf2/HO-1 Pathway Activation in Hepatocellular Models

For experiments requiring activation of the Nrf2/HO-1 cytoprotective axis in hepatic cells under oxidative challenge, delphinidin chloride provides a well-documented tool compound. Delphinidin enhances Nrf2 nuclear translocation and increases HO-1 protein expression in H₂O₂-stressed HepG2 cells, reducing intracellular ROS and preserving Nrf2 protein levels even under knockdown conditions [4]. While both delphinidin and cyanidin engage this pathway, their effective concentration ranges differ, and delphinidin's trihydroxylated B-ring confers distinct binding interactions with Keap1 that may differentially modulate downstream gene expression. Compound-specific optimization is required.

Comparative Anthocyanidin Structure-Activity Relationship (SAR) Studies

Delphinidin chloride serves as the maximal B-ring hydroxylation reference standard in systematic SAR investigations of anthocyanidin bioactivity. The 2023 Koss-Mikołajczyk study established delphinidin as the benchmark for ORAC antioxidant capacity (168.8 ± 10.3 relative units) against which other anthocyanidins were compared: cyanidin (124.8), petunidin (77.7), peonidin (78.4), and malvidin (n.d.) [5]. This dataset provides a robust quantitative framework for correlating B-ring hydroxylation degree with antioxidant potency. Delphinidin's trihydroxy B-ring represents the fully hydroxylated extreme of the natural anthocyanidin structural continuum, making it an essential comparator for studies examining how progressive hydroxyl-to-methoxyl substitution alters physicochemical and biological properties.

Xenobiotic Metabolism and Carbonyl Reductase Inhibition Studies

Delphinidin chloride should be selected for experiments investigating modulation of carbonyl reductase (CBR) activity, a key enzyme in the metabolism of endogenous carbonyl compounds and certain xenobiotics. Delphinidin acts as a significant non-competitive inhibitor of human CBR with an IC50 of 16 μM at 500 μM substrate concentration, whereas cyanidin preferentially inhibits UGT with an IC50 of 69 μM [6]. This enzyme selectivity profile makes delphinidin the appropriate compound for studies focused on CBR-mediated metabolic pathways and for investigating potential drug-anthocyanidin interactions involving carbonyl-containing pharmaceuticals.

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